molecular formula C13H18N2 B572615 1-(1-Phenylcyclopropyl)piperazine CAS No. 1245647-91-9

1-(1-Phenylcyclopropyl)piperazine

Cat. No. B572615
CAS RN: 1245647-91-9
M. Wt: 202.301
InChI Key: WIFPWYFVWPLROU-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)piperazine is an organic compound with a molecular formula of C13H18N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of 1-(1-Phenylcyclopropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 202.3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(1-Phenylcyclopropyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction leads to protected piperazines in 81–91% yields .


Physical And Chemical Properties Analysis

1-(1-Phenylcyclopropyl)piperazine is a white to yellow solid with a purity of 95%. It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Anti-mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. These compounds have shown significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. A detailed review focuses on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the role of piperazine as a vital building block in the development of new anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Drug Development

Piperazine is a critical moiety in the design of various therapeutic drugs, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, and more. The flexibility of the piperazine nucleus allows for slight modifications in substitution patterns, leading to significant differences in medicinal potential. This review covers the broad spectrum of therapeutic uses of piperazine derivatives, showcasing their importance in drug development (Rathi et al., 2016).

Novel Opioid-like Compounds

Research into 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance with opioid-like effects, provides insight into the availability, use, desired and unwanted effects of this class of compounds. Although MT-45 is structurally distinct, the study of its effects offers valuable information on the potential applications and impacts of related piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, in the context of opioid-like activity (Siddiqi et al., 2015).

Biological Potentials of Piperazines

Piperazines and their derivatives exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. This review emphasizes the diverse pharmacological properties of piperazines, highlighting their role in various potent biologically active compounds. The modifications in the piperazine moiety lead to high efficacy, better potency, and reduced toxicity, underscoring the significance of these derivatives in medicinal chemistry (Verma & Kumar, 2017).

Antidepressants and SAR

A detailed analysis of the significance of the piperazine moiety in the development of antidepressants has shown that this substructure is commonly found in many marketed antidepressants. The review discusses the role of piperazine in achieving specific binding conformations of antidepressant agents, providing insights into the design and development of novel piperazine-based antidepressants (Kumar et al., 2021).

Mechanism of Action

While the specific mechanism of action for 1-(1-Phenylcyclopropyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for 1-(1-Phenylcyclopropyl)piperazine includes hazard statements H302 and precautionary statements P280; P305+P351+P338 . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 1-(1-Phenylcyclopropyl)piperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives, which could potentially include 1-(1-Phenylcyclopropyl)piperazine .

properties

IUPAC Name

1-(1-phenylcyclopropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPWYFVWPLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693589
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclopropyl)piperazine

CAS RN

1245647-91-9
Record name 1-(1-Phenylcyclopropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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